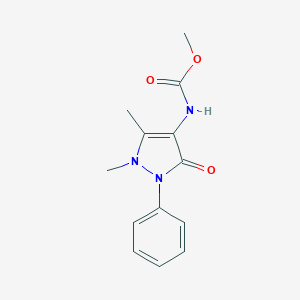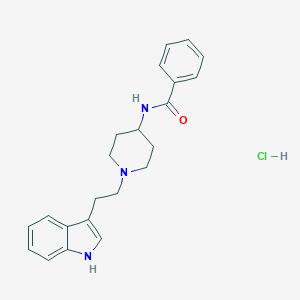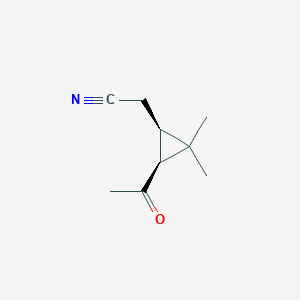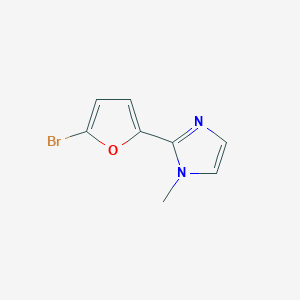
3-Pyrazoline-4-carbamic acid, 2,3-dimethyl-5-oxo-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Pyrazoline-4-carbamic acid, 2,3-dimethyl-5-oxo-, methyl ester” is a chemical compound with the molecular formula C13H15N3O3 . It is also known by its CAS number 10077-96-0.
Synthesis Analysis
The synthesis of pyrazoline derivatives often involves the reaction of α,β-ethylenic ketones with hydrazine derivatives . After the leaving group is removed, the desired pyrazoles are obtained .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazoline core, which is a five-membered ring containing two nitrogen atoms . The compound also contains carbamic acid, dimethyl, and methyl ester functional groups .Aplicaciones Científicas De Investigación
Antioxidant Properties
Pyrazolines and their derivatives exhibit antioxidant activity by scavenging free radicals and reactive oxygen species (ROS). Oxidative stress, caused by an imbalance between ROS production and cellular defense mechanisms, contributes to various diseases. Research suggests that pyrazolines can mitigate oxidative damage, making them potential candidates for therapeutic interventions .
Neuroprotective Effects
The newly synthesized pyrazoline derivative B4 has been studied for its neurotoxic potential. Specifically, it impacts acetylcholinesterase (AchE) activity in the brain. AchE plays a crucial role in hydrolyzing acetylcholine, and its reduced activity can lead to behavioral changes and impaired nerve pulse transmission. Investigating B4’s effects on AchE provides insights into its neuroprotective properties .
Antitumor Activity
Pyrazolines have shown promise as antitumor agents. Their ability to inhibit tumor growth and induce apoptosis makes them attractive candidates for cancer therapy. Researchers continue to explore the mechanisms underlying this antitumor activity, aiming to develop novel treatments .
Antibacterial and Antifungal Properties
Several pyrazolines, including B4, exhibit antibacterial and antifungal effects. These compounds could potentially combat microbial infections by disrupting essential cellular processes in bacteria and fungi. Further studies are needed to optimize their efficacy and safety .
Anti-Inflammatory Potential
Inflammation plays a central role in various diseases. Pyrazolines have been investigated for their anti-inflammatory properties, which may involve modulation of inflammatory pathways. Understanding their mechanisms of action could lead to the development of anti-inflammatory drugs .
Anticonvulsant Activity
Certain pyrazolines, including B4, have demonstrated anticonvulsant effects. These compounds may stabilize neuronal membranes and reduce abnormal electrical activity, making them relevant in the management of epilepsy and related conditions .
Mecanismo De Acción
Target of Action
Related compounds have been shown to interact with acetylcholine receptors, which play a crucial role in transmitting neural pulses .
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in the biochemical processes . For instance, they may inhibit or enhance the activity of the target, leading to downstream effects.
Biochemical Pathways
Based on its potential interaction with acetylcholine receptors, it could influence neurotransmission processes .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Its potential interaction with acetylcholine receptors suggests it could influence neural signaling .
Direcciones Futuras
The field of pyrazoline chemistry is continually evolving, with new synthesis methods and biological activities being discovered . Future research may focus on developing more efficient synthesis methods, exploring new biological activities, and investigating potential applications in pharmaceutical and agromedical fields .
Propiedades
IUPAC Name |
methyl N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-9-11(14-13(18)19-3)12(17)16(15(9)2)10-7-5-4-6-8-10/h4-8H,1-3H3,(H,14,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKKQIFQEAKSAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00143507 |
Source


|
| Record name | 3-Pyrazoline-4-carbamic acid, 2,3-dimethyl-5-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00143507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyrazoline-4-carbamic acid, 2,3-dimethyl-5-oxo-, methyl ester | |
CAS RN |
10077-96-0 |
Source


|
| Record name | 3-Pyrazoline-4-carbamic acid, 2,3-dimethyl-5-oxo-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010077960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyrazoline-4-carbamic acid, 2,3-dimethyl-5-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00143507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-2-methylbenzo[d]oxazole](/img/structure/B140654.png)


![N-[4-fluoro-2-nitro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B140662.png)

![(2S)-2-[3-Ethylisoxazol-5-yl]pyrrolidine](/img/structure/B140666.png)


![(6Ar,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-1-[(4-phenylphenyl)methoxy]-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene](/img/structure/B140673.png)



![Spiro[2.4]hepta-4,6-diene-1-carboxaldehyde, 2,2-dimethyl-, (R)-(9CI)](/img/structure/B140680.png)
